

# A Comparative Analysis of SRT1720 and SRT2104: Sirtuin 1 Activators in Focus

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two synthetic small molecules, SRT1720 and SRT2104, which have been widely studied for their potential as activators of Sirtuin 1 (SIRT1). SIRT1, an NAD+-dependent deacetylase, is a key regulator of various cellular processes, including metabolism, stress resistance, and aging. This document synthesizes available experimental data to objectively compare the performance of SRT1720 and SRT2104, offering insights into their mechanisms of action, efficacy in various models, and pharmacokinetic profiles.

# Mechanism of Action: Targeting the Master Regulator SIRT1

Both SRT1720 and SRT2104 were developed as potent, specific activators of SIRT1, intended to mimic the beneficial effects of caloric restriction.[1][2] The primary mechanism of action for these compounds is reported to be the allosteric activation of SIRT1, which leads to the deacetylation of a wide range of protein targets. This deacetylation modulates their activity and influences downstream cellular pathways.

However, it is crucial to note a significant controversy in the field regarding the direct activation of SIRT1 by these compounds. Some studies suggest that the observed activation in in vitro assays using fluorophore-labeled peptide substrates is an artifact and that these compounds do not directly activate SIRT1 with native substrates.[1][3] These studies propose that the



biological effects of SRT1720 and SRT2104 may be due to off-target effects or indirect mechanisms.[3][4] Despite this controversy, a large body of research has investigated the biological effects of these compounds under the premise of SIRT1 activation.

The activation of SIRT1 by SRT1720 and SRT2104 influences several key downstream signaling pathways:

- PGC-1α Pathway: SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function.[5][6] This leads to increased mitochondrial content and improved energy metabolism.
- NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory responses.[5][7] This deacetylation inhibits NF-κB activity, leading to reduced expression of pro-inflammatory cytokines.
- p53 Pathway: SIRT1 deacetylates the tumor suppressor protein p53, which can inhibit apoptosis and promote cell survival under stress conditions.[5][7]

#### In Vitro Performance

Both compounds have demonstrated the ability to modulate SIRT1 activity and downstream cellular processes in various cell-based assays.



| Parameter                                | SRT1720                                                                     | SRT2104                                                     | Reference |
|------------------------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------|-----------|
| SIRT1 Activation<br>(EC1.5)              | 0.16 μM (cell-free<br>assay)                                                | Data not consistently reported in similar assays            | [8]       |
| Effect on NF-кВ<br>Activity              | Dose-dependent reduction of LPS- induced NF-кВ activation in THP1 monocytes | Attenuates cytokine production, suggesting NF-κB modulation | [4]       |
| Effect on<br>Mitochondrial<br>Biogenesis | Increases citrate synthase activity in C2C12 myotubes                       | Enhances<br>mitochondrial content                           | [9]       |

#### In Vivo Performance

SRT1720 and SRT2104 have been evaluated in numerous animal models, primarily mice, for their effects on metabolic diseases, aging, inflammation, and neurodegenerative disorders.

#### **Metabolic Diseases**



| Parameter                                  | SRT1720                                                          | SRT2104                                                                                                           | Reference |
|--------------------------------------------|------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Model                                      | High-fat diet-induced obese mice                                 | Not extensively reported in direct comparative studies                                                            | [10][11]  |
| Effect on Glucose<br>Homeostasis           | Improved insulin<br>sensitivity and<br>lowered plasma<br>glucose | Modest beneficial impact on lipids, but did not significantly improve glucose or insulin control in a human study | [10][12]  |
| Effect on Lifespan (in obese mice)         | Extended mean<br>lifespan by 21.7%                               | Not reported                                                                                                      | [10]      |
| Effect on Lifespan (in standard diet mice) | Extended mean lifespan by 8.8%                                   | Preserves bone and<br>muscle mass and<br>extends survival                                                         | [2][12]   |

**Inflammation** 

| Parameter | SRT1720                                                                                                    | SRT2104                                                                              | Reference |
|-----------|------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|-----------|
| Model     | Murine pneumosepsis                                                                                        | Psoriasis patients                                                                   | [4][13]   |
| Effect    | Reduced alveolar and systemic inflammation, decreased organ injury, and diminished bacterial dissemination | 35% of patients achieved good to excellent histological improvement in skin biopsies | [4][13]   |

# **Neurodegenerative Disease**



| Parameter | SRT1720                               | SRT2104                                                                            | Reference |
|-----------|---------------------------------------|------------------------------------------------------------------------------------|-----------|
| Model     | Not as extensively studied as SRT2104 | Huntington's disease<br>mouse model (N171-<br>82Q)                                 | [14]      |
| Effect    | -                                     | Improved motor<br>function, attenuated<br>brain atrophy, and<br>increased survival | [14]      |

### **Pharmacokinetic Profiles**

The pharmacokinetic properties of SRT1720 and SRT2104 have been investigated in both preclinical and clinical settings.

| Parameter                      | SRT1720                               | SRT2104                                                                                                    | Reference |
|--------------------------------|---------------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Bioavailability                | Orally bioavailable in mice           | Mean oral<br>bioavailability of ~14%<br>in humans                                                          | [9][15]   |
| Dose Proportionality           | Data not specified                    | Dose-dependent, but sub-proportional increase in exposure                                                  | [15]      |
| Food Effect                    | Not specified                         | Up to four-fold increase in exposure when administered with food                                           | [15]      |
| Clinical Development<br>Status | Not currently in clinical development | Has undergone Phase I and II clinical trials for various indications, but development appears to be halted | [13][16]  |

# **Experimental Protocols**



Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to evaluate SRT1720 and SRT2104.

#### **SIRT1** Deacetylase Activity Assay (Fluor de Lys Method)

This assay is a common in vitro method to screen for SIRT1 activators.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. Deacetylation of the lysine by SIRT1 allows for cleavage of the peptide by a developer enzyme, resulting in a fluorescent signal that is proportional to SIRT1 activity.[17]

#### Protocol Outline:

- Reaction Setup: In a 96-well plate, combine SIRT1 enzyme, the Fluor de Lys-SIRT1 substrate, NAD+, and the test compound (SRT1720 or SRT2104) in a reaction buffer.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
- Development: Add the developer solution containing the developer enzyme and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for the generation of the fluorescent signal.
- Measurement: Read the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

#### NF-kB Reporter Gene Assay

This cell-based assay is used to determine the effect of compounds on NF-kB transcriptional activity.

Principle: Cells are transfected with a reporter plasmid containing a luciferase or secreted alkaline phosphatase (SEAP) gene under the control of NF-kB response elements. Activation of the NF-kB pathway leads to the expression of the reporter gene, which can be quantified. [18][19]

#### **Protocol Outline:**



- Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or THP-1) and transfect with the NF-κB reporter plasmid.
- Compound Treatment: Treat the transfected cells with the test compound (SRT1720 or SRT2104) for a specified pre-incubation period.
- Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
- Reporter Gene Measurement: After an appropriate incubation period, measure the reporter gene activity. For luciferase, lyse the cells and measure luminescence after adding a substrate. For SEAP, collect the culture supernatant and measure the enzymatic activity using a colorimetric or fluorometric substrate.

#### In Vivo Mouse Model of High-Fat Diet-Induced Obesity

This model is commonly used to evaluate the effects of compounds on metabolic parameters.

#### Protocol Outline:

- Animal Model: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period.
- Compound Administration: Administer SRT1720 or SRT2104 to the mice via a suitable route (e.g., oral gavage or formulated in the diet) at a specific dose and frequency for the duration of the study.
- Monitoring: Regularly monitor body weight, food intake, and other relevant physiological parameters.
- Metabolic Assessments: Perform glucose tolerance tests (GTT) and insulin tolerance tests
   (ITT) to assess glucose metabolism and insulin sensitivity.
- Tissue Collection and Analysis: At the end of the study, collect blood and various tissues
   (e.g., liver, muscle, adipose tissue) for biochemical and histological analysis. This can
   include measuring plasma lipid levels, assessing liver steatosis, and analyzing gene and
   protein expression of relevant metabolic markers.[10][11]



# Signaling Pathway and Experimental Workflow Diagrams SIRT1 Signaling Pathway



Click to download full resolution via product page

Caption: SIRT1 signaling pathway activated by SRT1720 and SRT2104.

### **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for an in vivo efficacy study in a mouse model.



#### Conclusion

SRT1720 and SRT2104 are valuable research tools that have significantly contributed to our understanding of the biological roles of SIRT1. While both compounds have demonstrated beneficial effects in various preclinical models, their clinical development has been hampered by factors including questions about their direct mechanism of action and variable pharmacokinetic profiles. SRT1720 has shown robust effects in metabolic disease models in mice, including lifespan extension in obese animals.[10] SRT2104 has progressed further into clinical trials, showing some promise in inflammatory conditions like psoriasis, though with inconsistent results.[13]

For researchers, the choice between SRT1720 and SRT2104 may depend on the specific research question and model system. It is imperative to consider the existing literature, including the controversy surrounding their direct SIRT1 activation, when designing experiments and interpreting results. Further research is warranted to fully elucidate the mechanisms by which these compounds exert their biological effects and to explore their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Resveratrol Reversal♦: SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SIRT1/PGC-1α/PPAR-γ Correlate With Hypoxia-Induced Chemoresistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 6. AMPK/SIRT1/PGC-1α Signaling Pathway: Molecular Mechanisms and Targeted Strategies From Energy Homeostasis Regulation to Disease Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 Inhibits p53 but not NF-kB Transcriptional Activity during Differentiation of Mouse Embryonic Stem Cells into Embryoid Bodies PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin 1 activator SRT2104 protects Huntington's disease mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man PMC [pmc.ncbi.nlm.nih.gov]
- 16. genemedics.com [genemedics.com]
- 17. Enzo Life Sciences FLUOR DE LYS SIRT1 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]
- 18. A cell-based assay system for monitoring NF-kappaB activity in human HaCat transfectant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of SRT1720 and SRT2104: Sirtuin 1 Activators in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662792#comparative-analysis-of-srt-1720-and-srt2104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com